molecular formula C8H4F4N2O4 B3031253 6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane CAS No. 2149597-44-2

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No. B3031253
CAS RN: 2149597-44-2
M. Wt: 268.12
InChI Key: VVSOBOYDVQQMMC-UHFFFAOYSA-N
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Description

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the IUPAC name 2,2,3,3-tetrafluoro-7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane is represented by the InChI code 1S/C8H4F4N2O4/c9-7(10)8(11,12)18-6-2-4(14(15)16)3(13)1-5(6)17-7/h1-2H,13H2 . The molecular weight of this compound is 268.12 .


Physical And Chemical Properties Analysis

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane is a solid substance at ambient temperature . The molecular weight of this compound is 268.12 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation and Derivation : Improved methods for preparing 6-amino-7-nitro-1,4-benzodioxane have been developed, leading to the synthesis of azo dyes with moderate to good properties (Heertjes & Revallier, 2010).
  • Oxidation Applications : Oxidation of 6-amino-7-nitro-1,4-benzodioxane using alkaline hypochlorite affords 1,4-benzo-dioxano[6,7-c]furoxan, a novel compound confirmed by spectral analysis (Hadjimihalakis, 1976).

Applications in Dye and Pigment Synthesis

  • Dyes and Fluorescent Whiteners : The synthesis of 6-acetamido-2-substituted quinoxaline derivatives from 6-nitro-2-chloroquinoxaline, involving 6-amino-7-nitro-1,4-benzodioxane, has been used for creating disperse dyes and fluorescent whiteners for polyester fibers (Rangnekar & Tagdiwala, 1986).

Biological Activity and Applications

  • Antibacterial Properties : Compounds synthesized from 6-amino-7-nitro-1,4-benzodioxane, particularly in the context of fluoroquinolone models, have shown interesting antibacterial activities against various strains, with certain derivatives exhibiting significant efficacy (Al-Hiari et al., 2007).
  • Acaricidal and Bacteriostatic Activity : Amino derivatives of 5,7-dichloro-4,6-dinitrobenzofuroxane, synthesized using 6-amino-7-nitro-1,4-benzodioxane, have demonstrated high acaricidal and bacteriostatic activity, showing potential in pharmacological applications (Spatlova, 2019).

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If irritation persists, seek medical advice/attention .

properties

IUPAC Name

2,2,3,3-tetrafluoro-6-nitro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O4/c9-7(10)8(11,12)18-6-2-4(14(15)16)3(13)1-5(6)17-7/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSOBOYDVQQMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168962
Record name 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-7-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane

CAS RN

2149597-44-2
Record name 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2149597-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxin-6-amine, 2,2,3,3-tetrafluoro-2,3-dihydro-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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